1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine
Overview
Description
1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine is a silicon-based organic compound with the molecular formula C16H37NSi. It is known for its unique structure, which includes a silicon atom bonded to an octyl group, two isopropyl groups, and a dimethylamino group. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine can be synthesized through a series of organic reactions involving the appropriate precursors. One common method involves the reaction of octyltrichlorosilane with diisopropylamine and dimethylamine under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as toluene or hexane to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through distillation or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents like acetonitrile or dichloromethane.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-based compounds.
Biology: Investigated for its potential use in modifying biological molecules and surfaces.
Medicine: Explored for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine involves its ability to interact with various molecular targets through its silicon atom and functional groups. The compound can form stable bonds with other molecules, facilitating its use in modifying surfaces and creating new materials. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
- 1,1-Diisopropyl-N,N-dimethyl-1-hexylsilanamine
- 1,1-Diisopropyl-N,N-dimethyl-1-decylsilanamine
- 1,1-Diisopropyl-N,N-dimethyl-1-dodecylsilanamine
Comparison: 1,1-Diisopropyl-N,N-dimethyl-1-octylsilanamine is unique due to its specific octyl group, which imparts distinct physical and chemical properties compared to its hexyl, decyl, and dodecyl counterparts. The length of the alkyl chain affects the compound’s solubility, reactivity, and potential applications. For instance, the octyl group provides a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications.
Properties
IUPAC Name |
N-methyl-N-[octyl-di(propan-2-yl)silyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37NSi/c1-8-9-10-11-12-13-14-18(15(2)3,16(4)5)17(6)7/h15-16H,8-14H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIDFNSKSFZDPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C(C)C)(C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215901 | |
Record name | N,N-Dimethyl-1,1-bis(1-methylethyl)-1-octylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001215901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151613-25-1 | |
Record name | N,N-Dimethyl-1,1-bis(1-methylethyl)-1-octylsilanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151613-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-1,1-bis(1-methylethyl)-1-octylsilanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001215901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl(dimethylamino)octylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.